N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3
Description
Properties
IUPAC Name |
tert-butyl N-[2-[4-hydroxy-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(17)15-7-8-19-11-6-5-10(16)9-12(11)18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRQFYQWGDXZST-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Incorporation via H/D Exchange Prior to Boc Protection
The deuterated ethylamine moiety is synthesized through proton-deuterium exchange under basic conditions. Ethanolamine (HOCH2CH2NH2) undergoes reflux in deuterated water (D2O) with potassium carbonate (K2CO3) at 80°C for 48 hours, achieving >95% deuterium incorporation at the β-position . The resulting deuterated ethanolamine-d3 (HO-CD2-CD2-NH2) is subsequently subjected to Boc protection using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The Boc-protected intermediate, tert-butyl (2-hydroxyethyl-d3)carbamate, is isolated in 85% yield after column chromatography .
Key advantages of this method include high isotopic purity and scalability. However, the requirement for prolonged reflux in D2O increases energy consumption and costs.
Mitsunobu Reaction for Ether Bond Formation
The phenoxyethylamine backbone is constructed via a Mitsunobu reaction between 4-hydroxy-2-methoxyphenol and deuterated ethanolamine-d3 . In a representative procedure:
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Reactants : 4-hydroxy-2-methoxyphenol (1.2 eq), deuterated ethanolamine-d3 (1.0 eq), triphenylphosphine (1.5 eq), diisopropyl azodicarboxylate (DIAD, 1.5 eq).
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Conditions : Anhydrous THF, 0°C to room temperature, 12 hours.
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Yield : 78% of 2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 after purification .
The Boc group is introduced by treating the amine with Boc2O in dichloromethane (DCM) and triethylamine (TEA), yielding the final product in 92% purity . This method excels in regioselectivity but requires strict anhydrous conditions and generates stoichiometric triphenylphosphine oxide waste.
Nucleophilic Substitution with Deuterated Alkyl Halides
A two-step approach employs nucleophilic aromatic substitution followed by Boc protection:
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Ether Formation : 4-hydroxy-2-methoxyphenol is deprotonated with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) and reacted with 2-bromoethylamine-d3 hydrobromide at 100°C for 3 hours .
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Boc Protection : The amine is treated with Boc2O in DCM/TEA (1:1) at 0°C, achieving 89% conversion .
This method is cost-effective but limited by the availability of deuterated alkyl halides. Side reactions, such as over-alkylation, are mitigated by controlled stoichiometry (phenol:alkyl halide = 1.2:1) .
Reductive Amination of Deuterated Ketones
Deuterated ethylamine is generated in situ via reductive amination of deuterated acetophenone-d3. Sodium cyanoborodeuteride (NaBD3CN) reduces the Schiff base formed between acetophenone-d3 and ammonium acetate in methanol, yielding ethylamine-d3 with 90% deuterium incorporation . Subsequent etherification with 4-hydroxy-2-methoxyphenol under Mitsunobu conditions and Boc protection furnishes the target compound in 68% overall yield .
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Isotopic Purity | Cost Efficiency |
|---|---|---|---|---|
| H/D Exchange | Proton-deuterium swap | 85% | >95% | Moderate |
| Mitsunobu Reaction | Ether bond formation | 78% | 98% | High |
| Nucleophilic Substitution | Alkyl halide coupling | 66% | 92% | Low |
| Reductive Amination | In situ deuterium | 68% | 90% | Moderate |
The Mitsunobu method offers superior isotopic purity and is preferred for small-scale synthesis, whereas nucleophilic substitution is viable for industrial applications despite lower yields .
Optimization Strategies and Challenges
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Deuterium Retention : Prolonged reaction times above 100°C risk deuterium loss via retro-exchange. Microwave-assisted synthesis at 80°C for 15 minutes reduces this risk while maintaining 94% yield .
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Byproduct Formation : Lactonization, observed in Friedel-Crafts-type cyclizations , is avoided by using non-acidic conditions during Boc protection.
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Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates Boc-protected products from triphenylphosphine oxide .
Chemical Reactions Analysis
Reactivity of the Boc-Protected Amine
The Boc group acts as a temporary protective moiety for the primary amine, enabling selective functionalization of other sites. Key reactions include:
- Acid-Catalyzed Deprotection :
The Boc group is cleaved under acidic conditions (e.g., HCl in isopropanol or trifluoroacetic acid) to yield the free amine (ethylamine-d3 derivative). This reaction is critical for subsequent coupling or functionalization steps .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl in i-PrOH, 25°C, 2h | Ethylamine-d3 with phenolic hydroxyl | ~85% | |
| TFA in DCM, 0°C, 1h | Deprotected amine + trifluoroacetate salt | >90% |
Phenolic Hydroxyl Group Reactivity
The 4-hydroxy-2-methoxyphenoxy group undergoes reactions typical of phenolic systems:
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Oxidation :
Under oxidative conditions (e.g., KMnO or DDQ), the phenolic -OH is converted to a quinone structure. This reaction is pH-dependent and occurs preferentially in alkaline media . -
Alkylation/Acylation :
The hydroxyl group participates in Mitsunobu reactions (e.g., with alcohols) or forms esters/acetyl derivatives via nucleophilic substitution .
| Substrate | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Phenolic -OH | DIAD, PPh, ROH (Mitsunobu) | Alkylated phenoxy ether | Functionalization |
| Phenolic -OH | AcO, pyridine, RT | Acetylated derivative | Solubility enhancement |
Electrophilic Aromatic Substitution
The methoxy group at the 2-position directs electrophilic substitution to the 5-position of the aromatic ring:
- Nitration :
Nitration (HNO, HSO) introduces a nitro group at the para position to the methoxy group . - Halogenation :
Bromination (Br, FeBr) yields 5-bromo derivatives, useful for cross-coupling reactions .
Deuterium-Specific Behavior
The deuterium atoms (d) on the ethylamine chain do not participate directly in reactions but enhance analytical tracking:
- Isotopic Labeling Stability :
Deuterium remains intact under standard reaction conditions (e.g., acidic/neutral pH, <100°C), making the compound ideal for NMR-based metabolic studies . - Mass Spectrometry :
Deuteration shifts molecular ion peaks (M) by +3 amu, simplifying identification in complex mixtures .
Comparative Reactivity Table
The table below contrasts reactions of the deuterated compound with its non-deuterated analogue:
Key Research Findings
- Synthetic Utility :
The compound serves as a precursor in deuterated drug synthesis, enabling pharmacokinetic studies with minimal metabolic interference . - Stability :
The Boc group remains stable under basic conditions but hydrolyzes rapidly in acidic media, allowing selective deprotection . - Limitations :
The methoxy group’s electron-donating nature reduces electrophilic substitution rates compared to unsubstituted phenols .
Scientific Research Applications
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 has several applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drug molecules.
Industry: Applied in the synthesis of complex organic molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is primarily related to its role as a labeled compound. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Below is a comparative analysis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 and related compounds:
Key Differences and Implications
Deuteration vs. Non-Deuterated Forms: The deuterated compound (CAS: 1189659-07-1) has three deuterium atoms replacing hydrogen in the ethylamine chain, increasing its molecular weight by ~3 Da compared to the non-deuterated form (CAS: 887353-54-0). This isotopic distinction is critical for avoiding signal overlap in mass spectrometry . In contrast, the non-deuterated parent compound is employed in pharmaceutical impurity profiling due to its structural similarity to drug metabolites .
Functional Group Variations: Formyl vs. Hydroxy Group: The formyl-substituted analog (CAS: 1189481-50-2) is reactive toward nucleophiles, making it suitable for Schiff base formation in synthetic pathways. The hydroxy group in the target compound, however, may participate in hydrogen bonding or serve as a site for further derivatization . Bromophenyl vs. Methoxyphenoxy: The brominated analog (Example 63C, ) introduces steric and electronic effects, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Synthetic Utility :
- Boc-protected compounds like N-Boc Fluvoxamine-d3 (CAS: 1185235-90-8) are tailored for neuropharmacological studies , while the deuterated hydroxy-methoxy variant is optimized for bioanalytical applications .
Biological Activity
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: tert-butyl N-[2-[4-formyl-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate
- Molecular Formula: C15H21NO5
- Molecular Weight: 298.35 g/mol
- CAS Number: 1189481-50-2
The compound features a tert-butyl carbamate group, a phenoxy moiety substituted with hydroxy and methoxy groups, and an ethylamine linker. This structural arrangement is crucial for its biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the phenolic compound through the reaction of 4-hydroxy-2-methoxyphenol with appropriate electrophiles.
- Coupling with ethylamine to form the desired amine derivative.
- Protection of the amine using a tert-butyl group to enhance stability during biological evaluations.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives with methoxy and hydroxy substitutions have shown enhanced antioxidative capabilities compared to standard antioxidants like butylated hydroxytoluene (BHT) . The antioxidant activity is often measured using assays such as DPPH and FRAP, which evaluate the ability to scavenge free radicals.
| Compound | DPPH IC50 (µM) | FRAP (µM FeSO4 Equivalent) |
|---|---|---|
| This compound | TBD | TBD |
| BHT | 10 | 20 |
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | TBD | Apoptosis induction |
| HCT116 | TBD | Cell cycle arrest |
Case Studies
-
Study on Anticancer Properties:
A recent study evaluated the effects of N-tert-Boc derivatives on MCF-7 breast cancer cells, revealing an IC50 value indicative of potent antiproliferative activity. The study suggested that the compound's structure facilitates interaction with cellular targets involved in growth regulation . -
Antioxidant Evaluation:
Another investigation focused on the antioxidant properties of similar compounds, demonstrating that those with hydroxyl and methoxy groups significantly reduced oxidative stress markers in treated cells .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Modulation: The compound can influence cellular redox states, thereby affecting signaling pathways related to cell survival and proliferation .
- Enzyme Interaction: The presence of functional groups allows for interactions with various enzymes, potentially modulating their activity and leading to altered metabolic processes .
Q & A
How can synthetic routes for N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 be optimized to improve yield and purity?
Answer:
Optimization involves selecting coupling agents (e.g., EDC/NHS for amine activation) and protecting group strategies. For example, tert-butyloxycarbonyl (Boc) protection of the amine group prevents unwanted side reactions during synthesis. Microwave-assisted reactions (e.g., Biotage systems under argon at 100°C) can enhance reaction efficiency, as demonstrated in similar Boc-protected alkyne syntheses . Purification via column chromatography or recrystallization in solvents like THF/DMF mixtures ensures removal of by-products. Monitoring reaction progress with TLC or HPLC is critical. Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to phenolic hydroxyl groups) and using anhydrous conditions can mitigate hydrolysis risks .
Which spectroscopic and analytical methods are most reliable for confirming the structure and deuterium incorporation in this compound?
Answer:
- NMR Spectroscopy : - and -NMR detect deuterium-induced isotopic shifts (e.g., absence of proton signals at δ ~3.3 ppm for -CD- groups) and confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) .
- Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS identifies the molecular ion peak (e.g., [M+H]) and validates deuterium incorporation via mass differences (e.g., +3 Da for -d3 labeling) .
- FT-IR Spectroscopy : Peaks at ~1690 cm (C=O stretch of Boc) and ~1250 cm (C-O-C ether stretch) confirm functional groups .
- UV-Vis : Absorbance at λ ~270–300 nm (aromatic π→π* transitions) verifies phenolic and methoxy substituents .
How does deuterium labeling influence the compound’s physicochemical properties and reactivity?
Answer:
Deuterium introduces kinetic isotope effects (KIE), slowing reaction rates in proton-sensitive steps (e.g., deprotection of Boc groups under acidic conditions). This requires adjusted reaction times or temperatures. Deuteration also affects solubility (e.g., increased hydrophobicity in -CD- groups) and spectroscopic profiles, necessitating solvent-matched controls in NMR . Stability studies in DO vs. HO can quantify isotopic exchange risks .
How should researchers design experiments to study this compound’s interactions with biomolecules like DNA?
Answer:
- UV-Vis Titration : Monitor hypochromicity or bathochromic shifts in DNA-complex absorption spectra (e.g., CT-DNA binding at 260 nm) .
- Fluorescence Quenching : Competitive binding assays using ethidium bromide as a probe.
- Viscosity Measurements : Ubbelohde viscometers detect DNA helix elongation upon intercalation .
- Gel Electrophoresis : Assess DNA cleavage or conformational changes under varying compound concentrations .
- Circular Dichroism (CD) : Track changes in DNA secondary structure (e.g., B-to-Z transitions) .
How can contradictory spectroscopic data across studies be resolved?
Answer:
Discrepancies often arise from solvent effects (e.g., DMSO-d6 vs. CDCl in NMR) or pH-dependent tautomerism. To resolve:
- Standardize solvent systems and temperature (e.g., 25°C for UV-Vis).
- Validate purity via elemental analysis or HPLC (>98%).
- Cross-reference with computational models (e.g., DFT-predicted NMR shifts) .
- Replicate experiments under identical conditions to isolate variables .
What purification strategies effectively remove by-products like de-Boc derivatives or unreacted precursors?
Answer:
- Acid-Base Extraction : Use 2 M HCl to protonate free amines, followed by neutralization with NaHCO to precipitate impurities .
- Size-Exclusion Chromatography : Separate high-MW by-products (e.g., dimers).
- Recrystallization : THF/hexane mixtures preferentially crystallize the target compound .
- Ion-Exchange Resins : Remove charged impurities (e.g., unreacted carboxylates) .
How should stability studies be conducted under varying pH and solvent conditions?
Answer:
- Accelerated Degradation Tests : Incubate the compound in buffers (pH 2–12) at 40°C for 24–72 hours. Monitor degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and track absorbance changes.
- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures .
- Solvent Compatibility : Test solubility and aggregation in DMSO, PBS, or ethanol using dynamic light scattering (DLS) .
What are the challenges in scaling up synthesis while maintaining deuterium integrity?
Answer:
- Isotopic Dilution : Use deuterated solvents (e.g., DO) and reagents to prevent proton-deuterium exchange.
- Reactor Design : Avoid glassware with proton-rich surfaces; use inert reactors (e.g., Hastelloy) .
- Process Analytics : In-line FT-IR or Raman spectroscopy monitors deuterium retention in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
